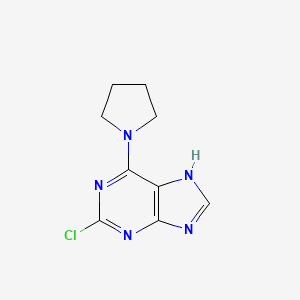

2-chloro-6-(pyrrolidin-1-yl)-9H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-(pyrrolidin-1-yl)-9H-purine is a chemical compound with the molecular formula C9H10ClN5 and a molecular weight of 223.66 g/mol . It is known for its unique structure, which includes a purine ring substituted with a chlorine atom at the 2-position and a pyrrolidinyl group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine typically involves the reaction of 2,6-dichloropurine with pyrrolidine under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC) . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-6-(pyrrolidin-1-yl)-9H-purine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminopurine derivatives, while oxidation reactions can result in the formation of purine oxides .

Aplicaciones Científicas De Investigación

2-chloro-6-(pyrrolidin-1-yl)-9H-purine has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in DNA replication, thereby exerting its effects on cellular proliferation .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-6-methyl-9H-purine: Similar structure but with a methyl group instead of a pyrrolidinyl group.

2-Chloro-6-ethyl-9H-purine: Similar structure but with an ethyl group instead of a pyrrolidinyl group.

2-Chloro-6-phenyl-9H-purine: Similar structure but with a phenyl group instead of a pyrrolidinyl group.

Uniqueness

2-chloro-6-(pyrrolidin-1-yl)-9H-purine is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Actividad Biológica

2-Chloro-6-(pyrrolidin-1-yl)-9H-purine is a purine derivative that has garnered attention for its significant biological activity, particularly in the realm of medicinal chemistry. This compound features a chlorine atom at the 2-position and a pyrrolidine moiety at the 6-position of the purine ring, which contributes to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as C12H13ClN6. The synthesis typically involves nucleophilic substitution reactions, where the chlorine atom is replaced by pyrrolidine. A common synthetic route includes mixing 2-chloro-6-dichloropurine with pyrrolidine in an aqueous medium, often facilitated by microwave irradiation to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits notable antiproliferative properties, particularly against various cancer cell lines. The mechanism of action may involve interference with nucleic acid synthesis or modulation of signaling pathways related to cell proliferation.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth across several cancer types. The compound's ability to affect cell cycle progression and induce apoptosis has been documented, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

Investigations have focused on the compound's interactions with specific enzymes involved in nucleic acid metabolism. Notably, studies have shown that it inhibits DNA polymerases, which are critical for DNA replication and repair processes. This inhibition could explain its effectiveness in targeting rapidly dividing cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals how variations in substituents influence biological activity. Below is a table summarizing key compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-N,N-dimethyl-9H-purin-6-amine | Dimethylamino group at position 6 | Exhibits different solubility and stability |

| 9H-Purine-2,6-diamine | Contains two amine groups | More potent in certain biological assays |

| 6-(Pyrrolidin-1-yl)-9H-purine | Lacks chlorine substituent | Potentially less toxic but less effective |

| 2-Amino-6-(pyrrolidin-1-yl)-9H-purine | Amino group instead of chlorine | Different interaction profile with targets |

This table highlights how the unique combination of a chlorine atom and a pyrrolidine moiety in this compound contributes to its distinct pharmacological profile, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antiproliferative Study : A recent study evaluated the compound's effects on human cancer cell lines, demonstrating IC50 values indicative of significant growth inhibition. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its antiproliferative effects. The findings suggested that the compound induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.

- Enzyme Interaction Study : Research examining the binding affinity of this compound to DNA polymerases revealed competitive inhibition, providing insights into how this compound disrupts DNA synthesis in cancer cells.

Propiedades

IUPAC Name |

2-chloro-6-pyrrolidin-1-yl-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNYLLRNMGTTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.